3,3-Dimethyl-2-acetyloxirane

Description

Conceptual Framework of Epoxide-Containing Ketones in Advanced Synthesis

Epoxide-containing ketones, or epoxy ketones, are characterized by the presence of a strained three-membered oxirane ring adjacent to a carbonyl group. researchgate.net This arrangement of functional groups imparts a unique reactivity profile, making them versatile building blocks in organic synthesis. researchgate.netacs.org The inherent ring strain of the epoxide, estimated to be around 13 kcal/mol, renders it susceptible to ring-opening reactions with a variety of nucleophiles. masterorganicchemistry.com This reactivity, coupled with the electrophilic nature of the carbonyl carbon, allows for a diverse array of chemical transformations.

The synthetic utility of epoxy ketones stems from their ability to participate in regio- and stereoselective reactions. The outcome of nucleophilic attack on the epoxide ring is often dictated by the reaction conditions. Under basic or neutral conditions, nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org Conversely, under acidic conditions, the reaction often proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. chemistrysteps.comucalgary.ca This predictable reactivity allows for the controlled introduction of new functional groups and the creation of specific stereochemical outcomes, which is of paramount importance in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Furthermore, the presence of the ketone functionality provides an additional site for chemical modification. It can be transformed into a variety of other functional groups, or it can influence the reactivity of the adjacent epoxide ring through electronic effects. researchgate.net The electron-withdrawing nature of the carbonyl group can influence the regioselectivity of the epoxide ring-opening. researchgate.net This interplay between the two functional groups is a key aspect of the conceptual framework of epoxy ketones and underpins their importance in advanced synthetic strategies. researchgate.netacs.org

Structural Characteristics and Fundamental Reactivity Profile of 3,3-Dimethyl-2-acetyloxirane

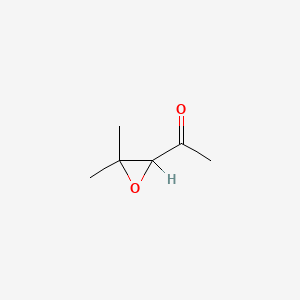

This compound, with the chemical formula C₆H₁₀O₂, possesses a unique molecular architecture that dictates its chemical behavior. uni.lu The structure features a three-membered oxirane ring substituted with two methyl groups at the C3 position and an acetyl group at the C2 position. This substitution pattern has significant implications for its reactivity.

Structural Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 1-(3,3-dimethyloxiran-2-yl)ethanone |

Data sourced from PubChem. uni.lu

The fundamental reactivity of this compound is dominated by the strained epoxide ring. masterorganicchemistry.com The presence of two methyl groups on one of the epoxide carbons (C3) creates significant steric hindrance at this position. Consequently, nucleophilic attack under basic or neutral conditions is highly regioselective, favoring attack at the less substituted C2 carbon. libretexts.orglibretexts.org This SN2-type reaction proceeds with inversion of stereochemistry at the C2 center. masterorganicchemistry.com

Under acidic conditions, the reaction pathway is more nuanced. While acid catalysis typically favors nucleophilic attack at the more substituted carbon in asymmetric epoxides, the tertiary nature of the C3 carbon in this compound could lead to a more SN1-like character in the transition state. chemistrysteps.comucalgary.ca However, the electron-withdrawing effect of the adjacent acetyl group would destabilize any developing positive charge at the C2 position, further influencing the regiochemical outcome.

The acetyl group itself offers another reactive handle. The carbonyl carbon is electrophilic and can undergo reactions with various nucleophiles. Furthermore, the alpha-protons on the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

Spectroscopic Data Interpretation

The structural features of this compound can be confirmed through spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C-O-C stretching vibration for the epoxide ring, typically in the 1250 cm⁻¹ region, and a strong C=O stretching absorption for the ketone group around 1715 cm⁻¹. The C-H stretching of the methyl groups would appear around 2950-2850 cm⁻¹. docbrown.infolibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon adjacent to the ether oxygen in epoxides typically resonate in the range of δ 2.5-3.5 ppm. libretexts.org The protons of the acetyl group would likely appear as a singlet around δ 2.1 ppm, while the methyl groups on the epoxide ring would also produce singlet signals at a higher field. In ¹³C NMR, the carbons of the epoxide ring would appear in the range of approximately 40-60 ppm, and the carbonyl carbon would be significantly downfield, likely above 200 ppm. researchgate.net

Historical Development and Evolution of Research Perspectives on Acetyloxiranes

The study of epoxides, also known as oxiranes, has a rich history in organic chemistry, with their synthetic utility being recognized for over a century. The development of methods for their preparation, such as the epoxidation of alkenes, has been a major focus of research. tandfonline.comacs.org The synthesis of α,β-epoxy ketones, a class to which acetyloxiranes belong, has been achieved through various methods, including the oxidation of α,β-unsaturated ketones. tandfonline.com

Early research into the reactivity of epoxides established the fundamental principles of their ring-opening reactions under both acidic and basic conditions. libretexts.orglibretexts.org These foundational studies laid the groundwork for the use of epoxides as versatile synthetic intermediates.

More recently, research has focused on developing more sophisticated and selective methods for the synthesis and transformation of epoxy ketones. rsc.orgorganic-chemistry.orgresearchgate.net The advent of asymmetric epoxidation reactions has allowed for the synthesis of enantiomerically enriched epoxy ketones, which are invaluable chiral building blocks for the synthesis of complex, biologically active molecules. researchgate.net The development of new catalytic systems continues to push the boundaries of efficiency and selectivity in these transformations. acs.orgorganic-chemistry.org

The perspective on acetyloxiranes and related epoxy ketones has evolved from being seen as simple bifunctional molecules to being recognized as powerful synthons for the construction of intricate molecular architectures. researchgate.netacs.org Their predictable reactivity and the ability to control stereochemistry have made them indispensable tools in the arsenal (B13267) of the modern synthetic organic chemist. chemistrysteps.com The ongoing development of new synthetic methods involving these compounds promises to further expand their applications in areas ranging from materials science to medicinal chemistry. nih.govcuny.edunobelprize.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethyloxiran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQKVIBIXATSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(O1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032222 | |

| Record name | 3,4-Epoxy-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-63-1 | |

| Record name | 1-(3,3-Dimethyl-2-oxiranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 3,4-epoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxymesityl oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Epoxy-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-epoxy-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Applications of 3,3 Dimethyl 2 Acetyloxirane As a Versatile Synthetic Building Block

Intermediate in the Construction of Advanced Organic Scaffolds

The bifunctional nature of 3,3-Dimethyl-2-acetyloxirane, containing both a strained epoxide ring and a reactive ketone group, theoretically allows it to serve as a precursor for a variety of complex molecular architectures. The epoxide can undergo nucleophilic ring-opening reactions, while the ketone provides a handle for transformations such as Wittig reactions, reductions, or additions of organometallic reagents.

Synthesis of Complex Heterocyclic Systems

In principle, this compound could be a valuable starting material for the synthesis of various heterocyclic systems. The reaction of the epoxide with dinucleophiles could lead to the formation of five, six, or seven-membered rings. For instance, reaction with a hydrazine (B178648) derivative could potentially yield pyrazolidine (B1218672) or pyrazoline scaffolds. Similarly, reaction with β-amino alcohols or β-amino thiols could provide access to morpholine (B109124) or thiomorpholine (B91149) derivatives, respectively. However, specific examples of these transformations using this compound are not readily found in the literature.

Elaboration of Polyfunctionalized Aliphatic Derivatives

The sequential or simultaneous reaction of the two functional groups in this compound offers a theoretical pathway to polyfunctionalized aliphatic compounds. For example, a Grignard reagent could add to the ketone, and subsequent acid-catalyzed ring-opening of the epoxide by a nucleophile would result in a diol derivative with a newly formed carbon-carbon bond. Alternatively, reduction of the ketone followed by ring-opening of the epoxide could lead to triol derivatives. While these reactions are chemically plausible, documented instances specifically utilizing this compound are scarce.

Contribution to Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials for the synthesis of other chiral compounds. If this compound were available in an enantiomerically pure form, it could theoretically serve as a valuable chiral building block.

Development of Enantiomerically Pure Products via this compound

An enantiomerically pure form of this compound would possess two stereocenters. The stereospecific ring-opening of the epoxide would allow for the transfer of this stereochemical information to the product, leading to the formation of enantiomerically enriched acyclic compounds. The stereochemistry of the resulting product would be dependent on the nature of the nucleophile and the reaction conditions (i.e., SN2-type attack). However, there is a lack of published research demonstrating this specific application.

Diastereoselective Transformations Utilizing this compound

When a chiral molecule reacts to create a new stereocenter, the two possible outcomes are diastereomers. If racemic this compound were to react with a chiral reagent or be influenced by a chiral catalyst, it could, in principle, undergo diastereoselective transformations. For example, the reduction of the ketone with a chiral reducing agent could favor the formation of one diastereomeric alcohol over the other. Similarly, the ring-opening of the epoxide with a chiral nucleophile could proceed with diastereoselectivity. Specific studies on such diastereoselective reactions involving this compound are not prominent in the scientific literature.

Explorations in Polymer Chemistry: Monomer and Functionalization Potential

The strained oxirane ring makes this compound a potential candidate for ring-opening polymerization, a common method for synthesizing polyethers.

Theoretically, the polymerization of this compound could be initiated by cationic or anionic initiators. The resulting polymer would possess a polyether backbone with pendant acetyl and dimethyl groups at regular intervals. These functional groups could then be further modified to tune the polymer's properties. For instance, the ketone group could be a site for cross-linking or for grafting other polymer chains. While the ring-opening polymerization of other substituted oxiranes is known, specific studies detailing the polymerization behavior of this compound and the properties of the resulting polymer are not widely reported.

Advanced Mechanistic and Theoretical Investigations of 3,3 Dimethyl 2 Acetyloxirane Chemistry

Computational Chemistry and Molecular Modeling Studies

Theoretical investigations into the intricate details of chemical reactions at a molecular level are crucial for understanding and predicting reactivity. However, specific computational studies on 3,3-Dimethyl-2-acetyloxirane are not presently available in published literature.

Quantum Mechanical (QM) Calculations for Reaction Energetics and Transition States

There are no specific published studies that have employed quantum mechanical calculations to determine the reaction energetics and identify the transition state structures for reactions involving this compound. Such calculations would be invaluable for understanding the energy landscape of its potential transformations, such as ring-opening reactions, rearrangements, or reactions at the acetyl group.

Density Functional Theory (DFT) for Structure, Stability, and Reactivity Prediction

Similarly, a detailed analysis of this compound using Density Functional Theory (DFT) is absent from the current body of scientific literature. DFT studies would provide significant insights into the molecule's electronic structure, orbital energies (HOMO-LUMO gap), and electrostatic potential, which are fundamental for predicting its stability and sites of reactivity.

Experimental Mechanistic Elucidation Techniques

Experimental studies are fundamental to validating theoretical models and providing tangible evidence of reaction pathways and transient species. For this compound, however, there is a clear gap in the experimental data needed for a thorough mechanistic understanding.

Spectroscopic Characterization of Transient Intermediates

No research articles detailing the use of spectroscopic techniques, such as time-resolved NMR, transient absorption spectroscopy, or matrix isolation IR, to characterize transient intermediates in reactions of this compound have been found. The identification of such fleeting species is critical for confirming proposed reaction mechanisms.

Kinetic Studies and Rate Law Determination

A comprehensive kinetic analysis of reactions involving this compound, including the determination of rate laws, reaction orders, and activation parameters, has not been reported. This information is essential for quantifying the factors that influence the speed of its chemical transformations.

Development of Predictive Models for Chemo-, Regio-, and Stereoselectivity

The development of predictive models to forecast the chemo-, regio-, and stereoselectivity of reactions is a key goal in modern chemistry. Due to the lack of foundational computational and experimental data for this compound, no such predictive models have been developed for its reactions. Establishing these models would require a significant body of research into its reactivity with various reagents and under different conditions.

Prospective Research Directions and Future Innovations in 3,3 Dimethyl 2 Acetyloxirane Chemistry

Design and Implementation of Novel Catalytic Systems for Enhanced Efficiency

The development of highly efficient and selective catalytic systems is a cornerstone of modern chemical synthesis. For 3,3-Dimethyl-2-acetyloxirane, future research will likely focus on several key areas of catalysis to improve its synthesis and subsequent transformations.

One promising direction is the design of novel heterogeneous catalysts. These solid-supported catalysts offer significant advantages in terms of separation, reusability, and stability, contributing to more sustainable and cost-effective processes. Research efforts may target the development of porous materials, such as metal-organic frameworks (MOFs) and zeolites, functionalized with active catalytic sites. These materials can provide shape and size selectivity, potentially leading to highly specific transformations of the oxirane ring.

Furthermore, the exploration of biocatalysis presents an environmentally benign alternative to traditional chemical catalysis. Enzymes, with their inherent high selectivity and ability to operate under mild conditions, could be employed for the enantioselective synthesis of this compound or its stereospecific ring-opening reactions. The discovery and engineering of novel enzymes with tailored activities towards this substrate will be a significant area of investigation.

Advancements in organocatalysis also offer exciting possibilities. Small organic molecules can act as efficient and metal-free catalysts for a variety of transformations. The design of chiral organocatalysts could enable highly enantioselective syntheses and reactions of this compound, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Table 1: Prospective Catalytic Systems for this compound Chemistry

| Catalytic System | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation, reusability, enhanced stability | Development of functionalized MOFs and zeolites |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of specific enzymes |

| Organocatalysis | Metal-free, enantioselective transformations | Design of novel chiral organocatalysts |

Discovery of Unprecedented Reactivity Modes and Synthetic Pathways

While the fundamental reactivity of epoxides is well-established, there remains significant potential for discovering novel and unexpected reaction pathways for this compound. The unique combination of a strained oxirane ring and an adjacent acetyl group may lead to unprecedented chemical behavior under specific conditions.

Future research will likely explore the activation of this compound using unconventional methods, such as photoredox catalysis or electrosynthesis. These techniques can generate highly reactive intermediates, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. For instance, single-electron transfer processes could initiate radical-mediated ring-opening or cycloaddition reactions, leading to the formation of complex molecular architectures that are not accessible through traditional ionic pathways.

The development of cascade reactions involving this compound as a key building block is another area of intense interest. A single catalytic event could trigger a sequence of transformations, rapidly increasing molecular complexity and minimizing the need for intermediate purification steps. The design of such elegant and efficient synthetic routes will be a major focus for synthetic chemists.

Investigating the reactivity of this compound under high-pressure or microwave-assisted conditions may also reveal novel transformations. These non-conventional reaction conditions can significantly alter reaction kinetics and selectivities, potentially leading to the discovery of new synthetic methodologies.

Integration of Advanced Computational Methodologies for Reaction Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and understanding of chemical reactivity. For this compound, advanced computational methodologies will play a crucial role in accelerating the discovery and optimization of new reactions and catalysts.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and hypothetical reactions of this compound. By mapping out the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and predict the stereochemical outcomes of reactions. This in-depth mechanistic understanding is vital for the rational design of more efficient and selective synthetic methods.

Computational catalyst design will be another key area of focus. High-throughput virtual screening of potential catalyst candidates can identify promising structures for experimental investigation. Machine learning algorithms, trained on existing experimental and computational data, can further accelerate this process by predicting the performance of new catalysts with high accuracy. This synergy between computational prediction and experimental validation will streamline the development of next-generation catalytic systems.

Furthermore, computational tools can be used to design novel synthetic routes in silico. Retrosynthetic analysis software, guided by quantum chemical calculations, can propose innovative and efficient pathways to complex target molecules starting from this compound. This computational approach to reaction discovery has the potential to revolutionize the way synthetic chemistry is practiced.

Table 2: Application of Computational Methodologies in this compound Chemistry

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Understanding of reaction pathways and stereoselectivity |

| High-Throughput Virtual Screening | Catalyst discovery | Identification of promising catalyst candidates |

| Machine Learning | Catalyst performance prediction | Accelerated development of efficient catalysts |

| Retrosynthetic Analysis Software | In silico reaction design | Proposal of novel and efficient synthetic routes |

Sustainable and Green Chemistry Approaches in this compound Synthesis and Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a strong emphasis will be placed on developing sustainable and environmentally friendly methods for its synthesis and subsequent transformations.

A key focus will be the utilization of renewable feedstocks for the synthesis of this compound. Researchers will explore pathways to produce this compound from biomass-derived starting materials, reducing the reliance on fossil fuels. This approach aligns with the broader goal of transitioning to a more sustainable chemical industry.

The development of solvent-free or "on-water" reaction conditions will also be a priority. By minimizing or eliminating the use of volatile organic solvents, the environmental impact of chemical processes can be significantly reduced. The use of alternative reaction media, such as ionic liquids or deep eutectic solvents, which are often less volatile and more recyclable, will also be investigated.

Improving the atom economy of reactions involving this compound is another important aspect of green chemistry. Synthetic methods that maximize the incorporation of all reactant atoms into the final product will be sought after. This can be achieved through the design of highly efficient catalytic processes and the development of cascade reactions that minimize the formation of byproducts.

Finally, the development of efficient methods for the recycling and reuse of catalysts and reagents will be crucial for the long-term sustainability of processes involving this compound. This includes the design of robust catalysts that can withstand multiple reaction cycles and the implementation of effective separation and purification techniques.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 3,3-Dimethyl-2-acetyloxirane in biological or environmental samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is a primary method for detecting this compound due to its volatility and compatibility with derivatization. For example, in studies involving Staphylococcus aureus, GC-MS identified epoxide derivatives like this compound alongside fatty acid esters and heterocyclic amines . Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from complex matrices.

- Derivatization: Enhance volatility via silylation or acetylation.

- Quantification: Employ internal standards (e.g., deuterated analogs) to minimize matrix effects.

- Validation: Validate with spiked recovery experiments at low ppm levels.

Basic: How should this compound be safely handled in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for guidelines:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or polymerization .

- Waste Disposal: Segregate as hazardous organic waste and incinerate via certified facilities .

Advanced: What experimental strategies can resolve contradictions in reported thermodynamic properties of this compound?

Methodological Answer:

Conflicting data (e.g., enthalpy of formation or stability under varying pH) require:

- Cross-Validation: Compare results from calorimetry, computational chemistry (DFT), and spectroscopic methods (IR/Raman). For instance, thermochemical datasets for similar dioxiranes can guide computational modeling .

- Controlled Replication: Standardize reaction conditions (temperature, solvent purity) to isolate variables.

- Error Analysis: Quantify uncertainties in measurement techniques (e.g., ±2 kcal/mol for DFT calculations) .

Advanced: How can the stereochemical outcomes of reactions involving this compound be optimized?

Methodological Answer:

The compound’s oxirane ring enables stereoselective ring-opening reactions. To optimize enantiomeric excess:

- Catalyst Selection: Use chiral Lewis acids (e.g., BINOL-derived catalysts) to direct nucleophilic attack at the acetyl-substituted carbon.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC with chiral columns to identify dominant pathways .

Basic: What synthetic routes are effective for producing this compound in high purity?

Methodological Answer:

Two validated routes include:

- Epoxidation of Allyl Acetates: Treat 3,3-dimethylallyl acetate with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

- Oxidative Cyclization: Use tert-butyl hydroperoxide (TBHP) with a tungsten catalyst to cyclize β-keto esters .

- Purification: Distill under reduced pressure (bp ~120°C at 10 mmHg) and confirm purity via NMR (δ 1.3 ppm for methyl groups, δ 3.1 ppm for oxirane protons) .

Advanced: How can isotopic labeling be applied to study the metabolic fate of this compound in microbial systems?

Methodological Answer:

Use ¹³C or ²H isotopes to trace degradation pathways:

- Labeling Strategy: Synthesize the compound with ¹³C at the acetyl group or oxirane oxygen.

- Incubation Studies: Expose labeled compound to microbial cultures (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS/MS.

- Pathway Elucidation: Identify intermediates (e.g., diols or ketones) to map hydrolytic or oxidative breakdown routes .

Basic: What are the key spectroscopic signatures of this compound?

Methodological Answer:

- IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of oxirane).

- NMR (¹H): Singlets at δ 1.3 ppm (6H, two methyl groups) and δ 2.1 ppm (3H, acetyl methyl); multiplet at δ 3.0–3.3 ppm (oxirane protons).

- MS: Molecular ion peak at m/z 114 (C₆H₁₀O₂⁺), with fragmentation at m/z 71 (loss of acetyl group) .

Advanced: What computational models predict the reactivity of this compound in aqueous environments?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model hydrolysis:

- Solvent Effects: Include implicit solvation (e.g., PCM model for water) to assess transition states.

- Mechanistic Insights: Predict whether ring-opening proceeds via acid-catalyzed (SN2) or base-mediated (SN1) pathways.

- Validation: Compare computed activation energies (ΔG‡) with experimental kinetics .

Basic: How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Quality Control (QC): Use GC-FID to quantify residual starting materials and byproducts.

- Standardization: Adopt fixed parameters (e.g., 72-hour reaction time, 1:1.2 molar ratio of precursor to oxidizing agent) .

Advanced: What strategies mitigate data reproducibility issues in studies involving this compound?

Methodological Answer:

- Open Data Practices: Share raw chromatograms, spectral data, and computational input files via repositories like Zenodo.

- Collaborative Validation: Engage independent labs to replicate key findings (e.g., catalytic efficiency in ring-opening reactions).

- Metadata Documentation: Report exact conditions (e.g., humidity, light exposure) that may influence stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.